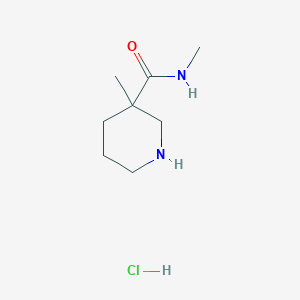
N,3-dimethylpiperidine-3-carboxamide hydrochloride
描述
N,3-dimethylpiperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,3-dimethylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring with two methyl groups attached to the nitrogen at position three and a carboxamide functional group. Its molecular formula is C₈H₁₈ClN₂O, and its structural properties enable it to interact with various biological targets, enhancing its therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, influencing their activity and function. Notably, the compound has shown potential in:
- Inducing Apoptosis : Research indicates that it can induce apoptosis in various cancer cell lines, making it a candidate for anticancer therapy.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical biochemical pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exert cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. For example, in vitro assays demonstrated that this compound could significantly reduce cell viability in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Enzyme Interaction Studies
The compound's interaction with enzymes is crucial for understanding its pharmacological applications. It has been utilized in enzyme mechanism studies and biochemical assays. Its ability to stabilize reactive intermediates enhances reaction rates in enzymatic processes.
Comparative Analysis with Similar Compounds
A comparison table below highlights the structural similarities and biological activities of this compound with other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Dimethylpiperidine-3-carboxamide | Similar piperidine structure | Anticancer properties |
| 1-Methylpiperidine | One methyl group on nitrogen | Neuroactive properties |
| 4-Dimethylaminopiperidine | Dimethylamino group at position four | Analgesic effects |
| 3-Amino-N,N-dimethylpiperidine-1-carboxamide | Amino group at position three | Potential anti-inflammatory effects |
Case Studies and Research Findings
- Cytotoxicity Assays : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with EC50 values indicating potent activity .
- Enzyme Inhibition : In vitro tests showed that this compound effectively inhibited certain enzymes related to cancer progression and metabolic pathways, suggesting its role as a therapeutic agent .
属性
IUPAC Name |
N,3-dimethylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)4-3-5-10-6-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBIFLLICSJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















